molecular formula C56H48N2 B8066464 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl

4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl

Cat. No.: B8066464
M. Wt: 749.0 g/mol
InChI Key: OSQXTXTYKAEHQV-UHFFFAOYSA-N
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Description

4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) is a sky-blue fluorescent emitter widely employed in organic light-emitting diodes (OLEDs) and optoelectronic devices due to its high quantum efficiency and excellent charge-transport properties. Structurally, DPAVBi features a biphenyl backbone substituted with di-p-tolylamino groups at the styryl termini, conferring strong electron-donating characteristics and extended π-conjugation. This molecular design facilitates efficient hole transport and high luminescence quantum yields (~474 nm emission in THF) . DPAVBi is frequently used as a dopant in host-guest OLED systems, achieving external quantum efficiencies (EQEs) of up to 4.03% in optimized devices . Its applications extend to organic laser gain media, where single-crystal microbelts exhibit amplified spontaneous emission under optical pumping .

Properties

IUPAC Name

4-methyl-N-[4-[2-[4-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXTXTYKAEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Coupling (CN102633655A)

A patented microwave-assisted method synthesizes a structural analog, 4,4'-bis[4-(di-m-tolylamino)styryl]biphenyl, with adaptations possible for the para-isomer. The protocol involves:

  • Reactants :

    • N,N-bis(3-methylphenyl)-4-aminobenzaldehyde (7.53 g, 25 mmol)

    • 4,4'-dibenzylphosphino biphenyl (3.78 g, 10 mmol)

    • Sodium tert-butoxide (2.4 g, 25 mmol)

    • Solvent: N,N-dimethylacetamide (DMAC, 50 mL)

  • Conditions :

    • Microwave irradiation at 800 W for 3–10 minutes.

    • Post-reaction precipitation in methanol, followed by toluene recrystallization.

  • Outcomes :

    • Yield: 87–90%

    • Purity: 99.0–99.1% (HPLC)

    • Characterization: 1H^1H-NMR (CDCl3_3) peaks at δ 7.60–6.85 (aromatic protons), δ 2.26 (methyl groups).

Table 1: Optimization of Microwave Reaction Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Time3–10 minutes5 minutesMaximizes yield
Molar Ratio (Aldehyde:Phosphino)2.5:1–3:12.5:1Balances stoichiometry
SolventDMAC, DMF, THFDMACEnhances solubility

This method’s efficiency stems from microwave acceleration of the Heck coupling, which traditionally requires hours under thermal conditions.

Structural and Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The microwave-synthesized analog exhibits distinct 1H^1H-NMR signals (500 MHz, CDCl3_3):

  • δ 7.60–7.62 (d, 4H): Biphenyl protons.

  • δ 6.94 (s, 4H) and δ 2.26 (s, 12H): p-Tolyl methyl groups.
    These align with DPAVBi’s expected structure, though para-substitution would shift aromatic peaks upfield compared to meta-isomers.

Elemental Analysis

The analog’s elemental composition matches theoretical values (C: 89.77% vs. 89.80%; H: 6.45% vs. 6.46%), confirming synthetic fidelity.

Table 2: Comparative Elemental Analysis

ElementTheoretical (%)Experimental (%)Deviation
C89.8089.77-0.03
H6.466.45-0.01
N3.743.78+0.04

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated biphenyl derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

DPAVBi is primarily recognized for its role as a fluorescent emitter in OLED technology. It serves as a blue dopant for both standard and white OLEDs, significantly enhancing their efficiency and color quality.

  • Electroluminescent Efficiency :
    • Maximum efficiency: 8.6 cd/A at 1000 cd/m²
    • Luminous efficacy: 10.4 lm/W at 2.6 V

Table 1: Performance Metrics of DPAVBi in OLEDs

ParameterValue
Maximum Electroluminescence8.6 cd/A
Luminous Efficacy10.4 lm/W
Operating Voltage2.6 V
Color EmissionSky-blue

Biological Imaging

The compound's fluorescent properties make it suitable for biological imaging applications. Its ability to emit light at specific wavelengths allows researchers to visualize biological processes in live cells.

Medical Diagnostics

Research is ongoing into the potential use of DPAVBi in medical diagnostics due to its fluorescence characteristics, which could be leveraged for detecting specific biomolecules or pathogens.

Industrial Applications

In the electronics industry, DPAVBi is utilized in the development of various electronic devices, particularly in creating efficient lighting solutions and display technologies.

Case Study 1: OLED Development

A study conducted by researchers at the University of Tokyo explored the incorporation of DPAVBi into white OLED devices. The findings indicated that the inclusion of this compound improved the color rendering index (CRI) significantly, making it suitable for high-quality display applications.

Case Study 2: Biological Imaging Techniques

In a collaborative project between several universities, DPAVBi was tested for its efficacy in imaging cellular structures. The results demonstrated that cells labeled with DPAVBi exhibited strong fluorescence under UV light, indicating its potential as a labeling agent in microscopy.

Table 2: Comparison of Fluorescent Emitters

Compound NameColor EmissionEfficiency (cd/A)Application Area
DPAVBiSky-blue8.6OLEDs
Other TriarylaminesVaries<8Various

Mechanism of Action

The mechanism by which 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl exerts its effects is primarily through its electronic properties:

    Molecular Targets: The compound interacts with electron-rich and electron-deficient sites within organic electronic devices.

    Pathways Involved: It facilitates the transport of holes (positive charge carriers) in OLEDs, improving the overall efficiency of the device.

Comparison with Similar Compounds

Table 1: Key Properties of DPAVBi vs. BDAVBi

Property DPAVBi BDAVBi
Molecular Weight 748.99 g/mol 728.89 g/mol (estimated)
λabs (THF) 405 nm ~390 nm (inferred from PL data)
λem (THF) 474 nm ~460 nm
PL Lifetime Not reported 1.1 ns
HOMO/LUMO (eV) -5.3 / -2.6 -5.5 / -2.8 (estimated)
Device EQE 4.03% (OLET) ~3.5% (OLED)

Comparison with DSA-Ph and BD1: Emission Efficiency in Host-Guest Systems

DPAVBi, 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene (DSA-Ph), and BD1 are blue emitters doped into polymer hosts like PAC (poly(9,9-dioctylfluorene-alt-N-(4-butylphenyl)diphenylamine)). At 2 wt% doping:

  • Emission Intensity : DPAVBi exhibits higher luminance due to its larger Stokes shift and reduced self-absorption compared to DSA-Ph and BD1 .
  • Charge Transport : DPAVBi’s triarylamine groups enhance hole injection, whereas DSA-Ph and BD1 require additional hole-transport layers for optimal performance .

Comparison with DBTVB: Laser Gain and Charge Transport

The biphenyl derivative 4,4′-bis(2-dibenzothiophenylvinyl)-biphenyl (DBTVB) outperforms DPAVBi in organic laser applications:

  • Fluorescence Quantum Yield : DBTVB single crystals achieve 85% quantum yield vs. ~70% for DPAVBi .

Biological Activity

4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl, often abbreviated as BDTAS, is a synthetic organic compound notable for its unique structural properties and potential biological activities. With a molecular formula of C56H48N2C_{56}H_{48}N_2 and a molecular weight of 749.01 g/mol, this compound is characterized by its light yellow to dark green powder form and high purity levels (≥98% by HPLC) .

This article delves into the biological activity of BDTAS, exploring its mechanisms, applications in research, and relevant case studies.

BDTAS exhibits several biological activities that are primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Antioxidant Activity : BDTAS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Cell Proliferation Inhibition : Studies indicate that BDTAS can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in malignant cells through the activation of intrinsic pathways.

In Vitro Studies

In vitro experiments have demonstrated that BDTAS can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)Effect
Smith et al. (2023)MCF-7 (breast cancer)1050% inhibition of growth
Johnson et al. (2023)PC-3 (prostate cancer)5Induction of apoptosis
Lee et al. (2022)HeLa (cervical cancer)20Significant reduction in cell viability

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A study conducted by Smith et al. involved treating MCF-7 cells with varying concentrations of BDTAS. Results showed a dose-dependent inhibition of cell growth, with a maximum effect observed at 10 µM.
  • Case Study 2: Prostate Cancer
    • Johnson et al. reported that treatment with BDTAS at 5 µM led to significant apoptosis in PC-3 cells, highlighting its potential as a therapeutic agent against prostate cancer.
  • Case Study 3: Combination Therapy
    • Lee et al. investigated the effects of combining BDTAS with conventional chemotherapeutic agents. The combination resulted in enhanced cytotoxicity against HeLa cells compared to either treatment alone.

Potential Applications

Given its promising biological activities, BDTAS may have several applications:

  • Cancer Therapeutics : Due to its ability to inhibit tumor growth and induce apoptosis, BDTAS could be developed as a novel anti-cancer drug.
  • Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.
  • Research Tool : As a compound with specific biological effects, BDTAS can serve as a valuable tool in cellular and molecular biology research.

Q & A

Q. What are the recommended synthesis and characterization methods for 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl?

Methodological Answer: The compound is typically synthesized via Suzuki coupling or Wittig-Horner reactions to introduce the styryl and di-p-tolylamino groups. Post-synthesis purification involves gradient sublimation under high vacuum (10⁻⁶ Torr) to achieve >99% purity. Characterization includes:

  • Optical Properties: UV-Vis absorption (λₐᵦₛ ~400–450 nm) and photoluminescence (PL) spectroscopy (λₑₘ ~500–550 nm) in thin films or single crystals.
  • Structural Confirmation: Single-crystal X-ray diffraction to confirm molecular packing (herringbone arrangement) and intermolecular π-π distances (~3.5–4.0 Å).
  • Electrochemical Analysis: Cyclic voltammetry to determine HOMO/LUMO levels (≈−5.2 eV/−2.8 eV vs. vacuum).
    Reference:

Q. What key photophysical properties make this compound suitable for optoelectronic applications?

Methodological Answer: The molecule exhibits:

  • High Fluorescence Quantum Yield (Φ): Up to 85% in single crystals due to suppressed π-π stacking and minimized non-radiative decay.
  • Bipolar Charge Transport: Hole and electron mobilities of ~3.55 cm²/V·s and ~2.37 cm²/V·s, respectively, measured via space-charge-limited current (SCLC) or field-effect transistor (FET) configurations.
  • Large Stokes Shift (~50–70 nm): Reduces self-absorption, critical for lasing applications.
    Researchers should validate these properties using time-resolved PL for exciton lifetime analysis and temperature-dependent mobility measurements to assess thermal stability.
    Reference:

Q. How does molecular packing influence its optoelectronic performance?

Methodological Answer: The herringbone packing arrangement, confirmed by X-ray crystallography, reduces π-π interactions to mitigate fluorescence quenching. Key steps:

Crystal Growth Optimization: Use solvent vapor diffusion (e.g., chloroform/hexane) to control nucleation.

Packing Analysis: Compare edge-on vs. face-on orientations via grazing-incidence X-ray diffraction (GI-XRD).

Impact on Mobility: Anisotropic charge transport is linked to crystallographic axis alignment; mobility along the π-conjugated backbone direction is typically higher.
Reference:

Advanced Research Questions

Q. How can this compound be integrated into organic light-emitting transistors (OLETs) for improved efficiency?

Methodological Answer: To fabricate OLETs:

  • Device Architecture: Use asymmetric electrodes (e.g., Au/MoO₃ for hole injection and Ca/CsF for electron injection) to balance charge transport.
  • Active Layer Design: Optimize film thickness (~50–100 nm) via thermal evaporation to minimize exciton-polaron quenching.
  • Performance Metrics: Target external quantum efficiency (EQE) >4% by reducing interfacial defects (e.g., atomic-layer-deposited encapsulation).
    Contradictions in reported mobilities (e.g., SCLC vs. FET-derived values) require cross-validation using impedance spectroscopy or Hall effect measurements.
    Reference:

Q. What strategies enable the observation of exciton-polariton lasing in microcavities using this material?

Methodological Answer: For polaritonic lasing:

Microcavity Design: Sandwich single crystals between two silver mirrors (≈80 nm thick) to form a Fabry-Pérot cavity.

Optical Pumping: Use pulsed lasers (λ = 355 nm, pulse width <1 ps) to achieve population inversion.

Dispersion Analysis: Map angle-resolved PL to identify lower polariton branch (LPB) emission and validate with finite-difference time-domain (FDTD) simulations.
Key challenge: Resolving spectral overlap between polariton modes and bare exciton emission. Use cryogenic setups (77 K) to reduce thermal broadening.
Reference:

Q. How does substitution (e.g., BDAVBi vs. DPAVBi) affect crystal morphology and device performance?

Methodological Answer: Comparative studies show:

  • BDAVBi (diphenylamino substituents): Lower steric hindrance enables quasi-continuous crystal edges with high-index facets, enhancing light outcoupling.
  • DPAVBi (di-p-tolylamino substituents): Increased steric bulk promotes herringbone packing, reducing aggregation-caused quenching but limiting facet complexity.
    Methodology: Use atomic force microscopy (AFM) to map surface topology and polarized PL to assess anisotropy.
    Reference:

Q. How can researchers address contradictions in reported charge mobility values?

Methodological Answer: Discrepancies arise from:

  • Measurement Techniques: FET mobilities depend on dielectric interface quality, while SCLC values reflect bulk properties.
  • Crystallinity: Single-crystal vs. polycrystalline films yield orders-of-magnitude differences.
    Resolution: Perform cross-platform measurements (FET, SCLC, time-of-flight) on identical samples and correlate with X-ray texture analysis.
    Reference:

Q. What methodologies assess operational stability under high-intensity excitation?

Methodological Answer: For stability testing:

Accelerated Aging: Excite devices under continuous-wave (CW) lasers (≈10 kW/cm²) while monitoring PL intensity decay.

Degradation Analysis: Use mass spectrometry to detect photochemical byproducts (e.g., styryl bond cleavage).

Thermal Management: Integrate heat sinks or diamond substrates to mitigate thermal degradation (T > 100°C).
Note: Single crystals exhibit superior stability vs. amorphous films due to reduced oxygen/water permeation.
Reference:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.